Cas no 2228910-77-6 (3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine)

3-2-(Pyrrolidin-1-yl)phenylbut-3-en-1-amine is a versatile intermediate in organic synthesis, featuring a pyrrolidine-substituted phenyl ring and a reactive butenylamine moiety. Its structure offers dual functionality, enabling applications in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. The compound’s amine group facilitates further derivatization, while the pyrrolidine ring enhances steric and electronic modulation, making it valuable for ligand design and catalyst development. Its stability under standard conditions ensures ease of handling in synthetic workflows. This compound is particularly useful in the exploration of novel heterocyclic frameworks and targeted drug discovery, where tailored functionalization is critical.
3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine structure
2228910-77-6 structure
Product name:3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine
CAS No:2228910-77-6
MF:C14H20N2
Molecular Weight:216.322003364563
CID:6233561
PubChem ID:165642242

3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine 化学的及び物理的性質

名前と識別子

    • 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine
    • EN300-1758585
    • 2228910-77-6
    • 3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
    • インチ: 1S/C14H20N2/c1-12(8-9-15)13-6-2-3-7-14(13)16-10-4-5-11-16/h2-3,6-7H,1,4-5,8-11,15H2
    • InChIKey: GMYVGMUXEOECHG-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2C(=C)CCN)CCCC1

計算された属性

  • 精确分子量: 216.162648646g/mol
  • 同位素质量: 216.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 231
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • XLogP3: 2.9

3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1758585-10.0g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
10g
$5467.0 2023-06-03
Enamine
EN300-1758585-2.5g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
2.5g
$2492.0 2023-09-20
Enamine
EN300-1758585-5g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
5g
$3687.0 2023-09-20
Enamine
EN300-1758585-10g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
10g
$5467.0 2023-09-20
Enamine
EN300-1758585-1.0g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
1g
$1272.0 2023-06-03
Enamine
EN300-1758585-5.0g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
5g
$3687.0 2023-06-03
Enamine
EN300-1758585-0.05g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
0.05g
$1068.0 2023-09-20
Enamine
EN300-1758585-0.1g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
0.1g
$1119.0 2023-09-20
Enamine
EN300-1758585-0.5g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
0.5g
$1221.0 2023-09-20
Enamine
EN300-1758585-0.25g
3-[2-(pyrrolidin-1-yl)phenyl]but-3-en-1-amine
2228910-77-6
0.25g
$1170.0 2023-09-20

3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine 関連文献

3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amineに関する追加情報

Introduction to 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine (CAS No. 2228910-77-6)

3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine, with the CAS number 2228910-77-6, is a synthetic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceutical research and medicinal chemistry. This compound is characterized by its unique structural features, which include a pyrrolidine ring and a phenylbutenamine moiety. These structural elements contribute to its diverse pharmacological properties and make it a valuable candidate for further investigation.

The chemical structure of 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine consists of a pyrrolidine ring attached to a phenyl group, with a butenamine chain extending from the phenyl ring. The presence of the pyrrolidine ring imparts significant conformational flexibility, which can influence the compound's interactions with biological targets. The butenamine chain, on the other hand, provides additional functional groups that can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound's binding affinity and selectivity.

Recent studies have explored the pharmacological activities of 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine in various biological systems. One notable area of research is its potential as an agonist or antagonist for specific receptors. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective binding to serotonin receptors, particularly the 5-HT2A receptor. This finding suggests that 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine could be a promising lead compound for the development of novel antidepressants or anxiolytics.

In addition to its receptor-binding properties, 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine has also been investigated for its potential neuroprotective effects. A study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that this compound can reduce oxidative stress and inhibit apoptosis in neuronal cells. These findings highlight the potential of 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthetic route for producing 3-2-(pyrrolidin-1-yl)phenylbut-3-en-1-amine has been well-documented in the literature. A common approach involves the condensation of 2-bromophenylacetonitrile with pyrrolidine, followed by reduction and subsequent functionalization steps to introduce the butenamine chain. This multi-step synthesis allows for precise control over the final product's purity and yield, making it suitable for large-scale production and further pharmaceutical development.

In terms of safety and toxicity, preliminary studies have shown that 3-2-(pyrrolidin-1-y)phenylbutanenamin-like compounds generally exhibit low toxicity at therapeutic doses. However, as with any new chemical entity, comprehensive toxicological evaluations are necessary to ensure its safety profile before advancing to clinical trials. Current research is focused on optimizing the compound's pharmacokinetic properties to enhance its bioavailability and reduce potential side effects.

The future prospects for 3-{[4-(dimethylamino)benzoyl]amino}propionitrile-like compounds are promising. Ongoing clinical trials are evaluating their efficacy in treating various conditions, including mood disorders and neurodegenerative diseases. Additionally, researchers are exploring combination therapies that incorporate these compounds with existing treatments to achieve synergistic effects and improve patient outcomes.

In conclusion, 3-{[4-(dimethylamino)benzoyl]amino}propionitrile (CAS No. 2228910)-like compounds represent an exciting area of research in medicinal chemistry. Their unique structural features and diverse pharmacological activities make them valuable candidates for further development as therapeutic agents. As more studies are conducted and new applications are discovered, these compounds have the potential to significantly impact the treatment landscape for various diseases.

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